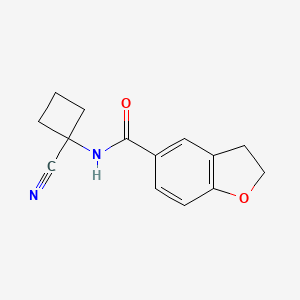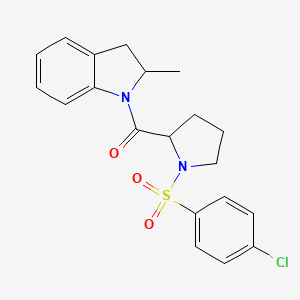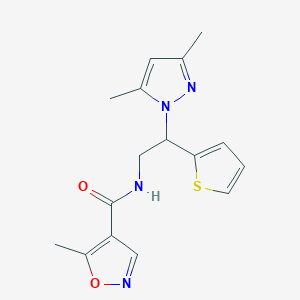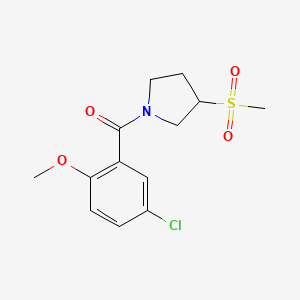![molecular formula C7H10ClN3O2 B2774901 3-Methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylic acid;hydrochloride CAS No. 2253629-84-2](/img/structure/B2774901.png)
3-Methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylic acid;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-Methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylic acid;hydrochloride” is a nitrogen-containing heterocyclic compound . It includes a pyrrole ring and a pyrazine ring . This compound is part of the pyrrolopyrazine family, which has been found to exhibit a wide range of biological activities .
Synthesis Analysis
Pyrrolopyrazine derivatives, including “3-Methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylic acid;hydrochloride”, can be synthesized through various methods. These include cyclization, ring annulation, cycloaddition, and direct C-H arylation .Molecular Structure Analysis
The molecular structure of this compound includes a pyrrole ring and a pyrazine ring . The InChI code for this compound is 1S/C7H9N3O2.ClH/c1-4-8-9-6-2-5 (7 (11)12)3-10 (4)6;/h5H,2-3H2,1H3, (H,11,12);1H .Physical And Chemical Properties Analysis
The compound has a molecular weight of 203.63 . It is a powder at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- The compound has been involved in the synthesis of various 7-substituted 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones, demonstrating its utility in creating fused tricyclic derivatives with potential pharmacological activities (Goto et al., 1991).
- Research on 1,2,4-triazoles, including structures related to the queried compound, has led to the synthesis of novel compounds with potential anti-inflammatory activities, indicating a broad spectrum of chemical reactivity and synthetic utility for this chemical class (Rabea et al., 2006).
Biological Applications
- Studies have explored the synthesis of pyrrolotriazepine derivatives through experimental and computational methods, highlighting the potential of compounds in this class, including the queried compound, for developing new therapeutic agents (Menges et al., 2013).
- The antimicrobial activity of pyridazine derivatives, closely related to the chemical structure of interest, has been investigated, showcasing the potential of such compounds in addressing microbial resistance and offering new avenues for antibiotic development (El-Mariah et al., 2006).
Surface Activity and Material Science
- Research into the adsorption of 4H-1,2,4-triazole derivatives on metal surfaces offers insights into the corrosion inhibition properties of these compounds, suggesting applications in material science and engineering to enhance the longevity and durability of metals (Bentiss et al., 2007).
Safety and Hazards
Direcciones Futuras
The pyrrolopyrazine scaffold, which includes “3-Methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylic acid;hydrochloride”, is an attractive scaffold for drug discovery research . The synthetic methods and biological activities of pyrrolopyrazine derivatives will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .
Mecanismo De Acción
Mode of Action
It’s worth noting that compounds with similar structures, such as pyrrolopyrazine derivatives, have exhibited a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Biochemical Pathways
Compounds with similar structures have been shown to affect a variety of biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
Pharmacokinetics refers to the movement of the drug into, through, and out of the body—the time course of its absorption, bioavailability, distribution, metabolism, and excretion .
Result of Action
Compounds with similar structures have been shown to have a variety of effects at the molecular and cellular level, contributing to their diverse biological activities .
Propiedades
IUPAC Name |
3-methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2.ClH/c1-4-8-9-6-2-5(7(11)12)3-10(4)6;/h5H,2-3H2,1H3,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZHQDDLPHOGYAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1CC(C2)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylic acid;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(E)-2-(styrylsulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B2774824.png)

![[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino N-phenylcarbamate](/img/structure/B2774828.png)
![2-{[1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2774829.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2774834.png)


![Ethyl 2-[[2-[[4-butyl-5-[[(4-methyl-3-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2774839.png)
